Cas no 155271-02-6 (1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI))
![1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI) structure](https://www.kuujia.com/scimg/cas/155271-02-6x500.png)
155271-02-6 structure
Product name:1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI)
1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI)
- 8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione
- (E)-1,3-Diethyl-8-(2-(2,4-dimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- (E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2,4-dimethoxyphenyl)ethenyl)-, (E)-
- 8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione
- 155271-02-6
- UPYDELJMQZUSSB-CSKARUKUSA-N
- SCHEMBL7304080
- SCHEMBL7304074
-
- Inchi: InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)11-14(12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+
- InChI Key: UPYDELJMQZUSSB-CSKARUKUSA-N
- SMILES: COC1=CC=C(/C=C/C2=NC3N(C(N(C(=O)C=3N2)CC)=O)CC)C(OC)=C1
Computed Properties
- Exact Mass: 370.16426
- Monoisotopic Mass: 370.164105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.8
- XLogP3: 3.5
Experimental Properties
- Density: 1.28
- Boiling Point: 626.4°Cat760mmHg
- Flash Point: 332.6°C
- Refractive Index: 1.631
- PSA: 87.76
1H-Purine-2,6-dione,8-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-, (E)- (9CI) Related Literature
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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